REACTION_CXSMILES
|
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3]CC[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CCCCCCCC/C=C\CCCCC[CH2:30][CH2:31][C:32]([O:34][CH2:35]C(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:33]>C(OCC)(=O)C>[CH2:11]([CH:10]([CH2:9][CH2:8][CH2:7][CH3:6])[CH2:35][O:34][C:32](=[O:33])[CH:31]=[CH2:30])[CH3:12].[C:1]([OH:14])(=[O:13])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Name
|
polyoxyethylene sorbitan monooleate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
solution ( C )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COC(C=C)=O)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |